(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
This compound features a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6 and a methyl group at position 2. The (Z)-configuration of the imine (ylidene) group is critical for its stereochemical stability. The carbamoyl linker connects the benzo[d]thiazole moiety to a methyl benzoate ester, introducing both hydrophilic (carbamoyl) and hydrophobic (methyl ester) regions. Such structural attributes are common in bioactive molecules, particularly in anticancer and antimicrobial agents, as seen in related benzothiazole derivatives .
Properties
IUPAC Name |
methyl 4-[(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-20-14-9-8-13(27(3,23)24)10-15(14)26-18(20)19-16(21)11-4-6-12(7-5-11)17(22)25-2/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEMXVGGSODKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H18N2O3S
- Molecular Weight: 342.41 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Benzothiazole derivatives, including this compound, have been reported to exhibit a range of biological activities:
- Anticancer Activity : These compounds have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives can inhibit pro-inflammatory cytokines like IL-6 and TNF-α.
- Antimicrobial Properties : Certain benzothiazole derivatives possess antibacterial and antifungal activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Metalloenzymes : Benzothiazole derivatives are known to inhibit carbonic anhydrases, which are metalloenzymes involved in tumor growth and metastasis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of A431, A549, and H1299 cells | |
| Anti-inflammatory | Decreases IL-6 and TNF-α levels | |
| Antimicrobial | Exhibits antibacterial properties |
Detailed Findings
- Anticancer Efficacy : In a study evaluating various benzothiazole derivatives, it was found that certain compounds exhibited IC50 values as low as 0.015 µM against colon cancer cells (HT29), indicating potent antitumor activity ( ). The compound's ability to induce apoptosis was confirmed through Western blot analysis showing activation of caspases.
- Mechanistic Insights : Research indicated that the compound promotes apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins ( ). Additionally, it was observed that the compound could cause cell cycle arrest at the G1 phase.
- Inflammatory Response Modulation : The compound has also been shown to modulate inflammatory responses by inhibiting key cytokines. For instance, treatment with this compound resulted in a significant reduction in IL-6 and TNF-α levels in vitro ( ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Heterocyclic Cores
Triazole Derivatives (Compound 2, ) :
The triazole-containing compound (2) shares a carbamate linkage but lacks the methylsulfonyl group. Its ¹H-NMR peaks (δ 3.4 ppm for CH₂, δ 13.0 ppm for NH-triazole) highlight distinct electronic environments compared to the target compound’s benzo[d]thiazole system. Triazoles often exhibit enhanced metabolic stability but reduced π-π stacking capacity relative to thiazoles, impacting receptor binding .- Thiadiazole Derivatives (LS-03205, ): LS-03205 (methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) replaces the benzo[d]thiazole with a 1,3,4-thiadiazole ring. The molecular weight (369.4 g/mol) is lower than the target compound’s estimated MW (~435 g/mol).
Carbamoyl and Ester Functional Groups
STING Agonist (Compound 35, ) :
This compound contains a carbamoyl group and a benzo[d]thiazole ring but incorporates additional imidazo[4,5-b]pyridine and oxazole units. The presence of multiple carbamoyl groups enhances water solubility, a trait that the target compound’s single carbamoyl group may lack. Such structural complexity is often linked to improved immune activation but complicates synthesis .- Benzoate Esters (): Derivatives like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) share the benzoate ester but replace the thiazole with pyridazine or isoxazole rings. These substitutions alter dipole moments and bioavailability. For instance, pyridazine’s electron-deficient nature may reduce membrane permeability compared to thiazoles .
Research Findings and Implications
- Stereochemical Stability: The (Z)-configuration in the target compound likely enhances rigidity, improving binding specificity compared to non-configurationally defined analogs .
- Methylsulfonyl Advantage: This group may mitigate the poor solubility observed in non-sulfonylated thiazoles (e.g., compounds) while maintaining anticancer activity .
Q & A
Q. What are the key synthetic pathways for (Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions, typically starting with functionalization of the benzo[d]thiazole core and subsequent coupling with a methylsulfonyl-substituted benzamide. Critical steps include:
- Thiazole ring activation : Allyl or methoxyethyl groups are introduced at the 3-position of the thiazole ring under controlled pH and temperature (e.g., 60–80°C) to stabilize intermediates .
- Sulfonylation : Methylsulfonyl groups are added using methanesulfonyl chloride in anhydrous dichloromethane, requiring inert conditions to avoid hydrolysis .
- Coupling reactions : Carbamoyl linkage formation between the thiazole and benzoate moieties employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or THF . Optimization focuses on yield (typically 60–75%) and purity, monitored via HPLC (>95% purity) and NMR (e.g., absence of undesired diastereomers) .
Q. How is the (Z)-isomer selectively obtained, and what analytical methods confirm its configuration?
The (Z)-configuration is achieved by steric control during imine formation, often using bulky bases (e.g., DBU) to favor the thermodynamically stable isomer. Configuration is confirmed via:
- NOESY NMR : Cross-peaks between the methylsulfonyl group and the thiazole proton verify spatial proximity unique to the (Z)-isomer .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C=N bond angle ~120°) to unambiguously assign stereochemistry .
Q. What purification strategies are effective for this compound, particularly when scaling up synthesis?
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 180–185°C) .
- Prep-HPLC : Used for milligram-to-gram scales with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methylsulfonyl vs. methoxy) influence the compound’s reactivity and biological activity?
- Electron-withdrawing groups (e.g., methylsulfonyl) increase electrophilicity at the carbamoyl carbon, enhancing nucleophilic attack in biological systems (e.g., enzyme inhibition) .
- Methoxy groups improve solubility in polar solvents (logP reduction by ~0.5 units) but reduce metabolic stability due to oxidative demethylation in vivo . Computational studies (DFT) correlate Hammett σ values (σ = +0.72 for methylsulfonyl) with observed reaction rates in SNAr mechanisms .
Q. What methodologies are used to resolve contradictions in reported biological activity data across studies?
Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound stability : Pre-screen for degradation in assay buffers (e.g., LC-MS monitoring over 24 hours) .
- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to adjust for cell-specific uptake differences .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?
Key SAR findings include:
- Thiazole substitutions : 3-allyl groups enhance binding to hydrophobic enzyme pockets (ΔΔG = -2.3 kcal/mol in docking studies) .
- Sulfonamide modifications : Replacing methylsulfonyl with pyrrolidine-sulfonyl improves solubility (logS = -3.2 → -2.5) without compromising potency .
- Bioisosteric replacements : Substituting benzoate with dihydrobenzo[d][1,4]dioxine reduces CYP3A4-mediated metabolism .
Q. What experimental and computational approaches are used to predict metabolic pathways and toxicity risks?
- In vitro microsomal assays : Human liver microsomes (HLMs) identify primary metabolites (e.g., O-demethylation, sulfoxide formation) .
- DEREK Nexus : Flags structural alerts (e.g., thiazole-related hepatotoxicity) .
- MD simulations : Predict binding to off-target receptors (e.g., hERG channel blockade risk) .
Methodological Challenges and Solutions
Q. How can researchers mitigate hazards associated with handling this compound during synthesis?
- Acute toxicity : Use fume hoods and PPE (gloves, goggles) due to Category 4 oral/dermal toxicity .
- Waste disposal : Neutralize sulfonamide byproducts with 10% sodium bicarbonate before disposal .
Q. What strategies optimize enantiomeric purity in derivatives of this compound?
- Chiral auxiliaries : (R)-BINOL-based catalysts achieve >90% ee in asymmetric hydrogenation .
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) to separate enantiomers for pharmacological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
